molecular formula C8H7BrFNO B091175 N-(2-bromo-4-fluorophenyl)acetamide CAS No. 1009-22-9

N-(2-bromo-4-fluorophenyl)acetamide

Cat. No. B091175
CAS RN: 1009-22-9
M. Wt: 232.05 g/mol
InChI Key: JAVSBNOXENOHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-fluorophenyl)acetamide is a chemical compound that has been the subject of various studies due to its potential applications in the medical and pharmaceutical fields. While the provided papers do not directly discuss N-(2-bromo-4-fluorophenyl)acetamide, they do provide insights into similar compounds, which can be used to infer certain properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves reactions such as alkylation, nitration, and the use of reagents like POCl3 in acetate . For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, suggesting that similar methods could potentially be applied to synthesize N-(2-bromo-4-fluorophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the phenyl ring and the acetamide group, as well as the interactions between different functional groups . For instance, in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the two benzene rings is significant, and intermolecular hydrogen bonds and contacts form chains in the crystal structure . These structural features are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Acetamide compounds can participate in various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, 2,2-Dibromo-N-(4-fluorophenyl)acetamide forms chains in the crystal structure through C-H⋯O and N-H⋯O hydrogen bonding . These interactions are important for the stability and reactivity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from spectroscopic data and computational studies. For instance, vibrational spectroscopy and quantum computations have been used to assign vibrational modes and investigate the stability of molecules like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole . The HOMO-LUMO analysis and NBO analysis provide insights into charge transfer and hyper-conjugative interactions within the molecule . These analyses are essential for predicting the behavior of N-(2-bromo-4-fluorophenyl)acetamide in various environments.

Scientific Research Applications

  • Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to N-(2-bromo-4-fluorophenyl)acetamide, have been characterized for potential use as pesticides. These derivatives have been studied using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).

  • Derivatives of N-substituted phenylacetamide, including compounds similar to N-(2-bromo-4-fluorophenyl)acetamide, have been synthesized and evaluated for anticonvulsant and antidepressant activities. Some of these compounds showed significant effectiveness in reducing immobility times in mice and protecting against seizures (Xie, Tang, Pan, & Guan, 2013).

  • A study explored the synthesis and antimicrobial activity of sulfide and sulfone derivatives of compounds including 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide. The synthesized compounds demonstrated antimicrobial activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).

  • A microwave-assisted synthesis was performed for 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and related derivatives. Some of these compounds exhibited high inhibitory effects against Aspergillus niger and Staphylococcus aureus (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

  • N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), a related compound, was identified as an orally active compound that can modify lymphoid cell populations affected by tumor growth. It showed potential in enhancing the immune response to tumors (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

  • Leuckart synthesis of acetamide derivatives, including compounds related to N-(2-bromo-4-fluorophenyl)acetamide, was conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds exhibited activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

  • N-(2-Hydroxyphenyl)acetamide, a similar compound, was studied as an intermediate for the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was researched, highlighting its potential application in drug synthesis (Magadum & Yadav, 2018).

Safety And Hazards

“N-(2-bromo-4-fluorophenyl)acetamide” should be handled with care. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

“N-(2-bromo-4-fluorophenyl)acetamide” is mainly used as an intermediate in organic synthesis reactions. It can be used to prepare other organic compounds, such as drugs and dyes . Future research could explore new synthesis methods, potential applications, and safety measures for this compound.

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSBNOXENOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350819
Record name N-(2-bromo-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)acetamide

CAS RN

1009-22-9
Record name N-(2-Bromo-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-4'-fluoroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-bromo-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromo-4-fluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.